N-(1H-benzimidazol-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide is a hybrid heterocyclic compound combining a benzimidazole core linked via a methylene bridge to a benzamide scaffold bearing a tetrazole substituent. The benzimidazole moiety is known for its bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions, while the tetrazole group serves as a metabolically stable surrogate for carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation . This structural duality positions the compound as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs.
Properties
Molecular Formula |
C16H13N7O |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13N7O/c24-16(11-5-1-4-8-14(11)23-10-18-21-22-23)17-9-15-19-12-6-2-3-7-13(12)20-15/h1-8,10H,9H2,(H,17,24)(H,19,20) |
InChI Key |
BCAKISAZTYFTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)N4C=NN=N4 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that combines the pharmacologically significant benzimidazole and tetrazole moieties. This article delves into its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Benzimidazole Core : Known for its diverse pharmacological properties.
- Tetrazole Group : Enhances biological activity, particularly in antiviral and antimicrobial applications.
The molecular formula is , with a molecular weight of 248.29 g/mol.
Biological Activity Overview
Recent studies have identified several biological activities associated with this compound:
Antiviral Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiviral properties. For instance, compounds similar to this one have been tested against various viruses, such as the Hepatitis C virus (HCV). The mechanism often involves inhibition of viral helicase activity, crucial for viral replication. In vitro studies have shown IC50 values around 6.5 µM against HCV helicase when DNA is used as a substrate .
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. They demonstrate significant effectiveness against bacteria, fungi, and protozoa. A study highlighted that certain benzimidazole derivatives interfere with DNA topoisomerases, which are essential enzymes in cellular processes. This interference can lead to cytotoxic effects in cancer cell lines such as HeLa and MCF7 .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with enzymes and receptors, modulating their activity.
- Pathways Involved : It influences various biochemical pathways, including signal transduction and gene expression.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Albendazole | Benzimidazole core | Antiparasitic |
| Losartan | Tetrazole moiety | Antihypertensive |
| N-(1H-tetrazol-5-yl)-amide derivatives | Benzimidazole linked to tetrazole | Angiotensin II receptor antagonism |
This compound shares structural similarities with other benzimidazole and tetrazole derivatives but possesses unique reactivity profiles due to its specific structural features.
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various benzimidazole derivatives against HCV. The results indicated that compounds with a similar structure to this compound showed promising antiviral activity with low cytotoxicity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of synthesized benzimidazole derivatives. The study revealed that certain compounds exhibited potent antibacterial effects against resistant strains of bacteria, showcasing their potential as therapeutic agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzimidazole nitrogen, benzamide aromatic ring, or the choice of heterocycle (tetrazole vs. other azoles). Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The tetrazole group improves aqueous solubility compared to methylated benzimidazoles () but reduces it relative to hydroxyl-containing analogs ().
- Stability : Tetrazoles resist hydrolysis better than esters or carboxylic acids, offering metabolic advantages over compounds like hydrazinecarboxamides ().
Q & A
Q. What synthetic methodologies are commonly employed for constructing the benzimidazole core in N-(1H-benzimidazol-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide?
The benzimidazole moiety is typically synthesized via oxidative cyclocondensation of o-phenylenediamine derivatives. For example, reaction of o-phenylenediamine with carbon disulfide and KOH in ethanol yields 1H-benzimidazole-2-thiol, which can be further functionalized. Hydrazine hydrate treatment forms hydrazinyl intermediates, enabling subsequent condensation with aldehydes or ketones to introduce substituents . Multi-component reactions under mild conditions are also viable for N-thiomethyl benzimidazoles .
Q. How are intermediates and final compounds characterized to confirm structural integrity?
Comprehensive characterization involves:
- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3464 cm⁻¹, C=O at ~1742 cm⁻¹) .
- NMR : ¹H-NMR confirms proton environments (e.g., aromatic protons at δ7.22–7.72 ppm, exchangeable N-H signals at δ12.12 ppm) .
- Mass spectrometry : ESI-MS validates molecular weights (e.g., m/z 229.30 for a benzimidazole-thiophene derivative) .
- Elemental analysis : Ensures purity (deviations < ±0.4% from theoretical values) .
Q. What biological targets are associated with benzimidazole-tetrazole hybrids?
These hybrids are explored for anticancer activity (e.g., MCF-7 cell line inhibition via MTT assays) and anticonvulsant potential through hydrazine carboxamide derivatives . The tetrazole group enhances bioavailability and metal-binding capacity, relevant to enzyme inhibition (e.g., PFOR in anaerobic organisms) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves yields in carbamothioyl benzamide synthesis .
- Solvent selection : Methanol or ethanol facilitates intermediate purification via recrystallization .
- Catalysts : Pyridine aids acylation reactions by absorbing HCl, as seen in amide bond formation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Comparative analysis : Cross-reference ¹³C NMR shifts (e.g., δ151.93 for N=C-N in benzimidazole) with literature .
- X-ray crystallography : Resolves ambiguities in molecular packing (e.g., hydrogen bonding patterns in thiazole derivatives) .
- Tandem techniques : Combine HRMS with 2D NMR (e.g., COSY, HSQC) to assign complex proton environments .
Q. How do computational methods enhance the design of benzimidazole-tetrazole derivatives?
- Molecular docking : Tools like VLife MDS 4.3 predict binding affinities to targets (e.g., docking scores of -60.37 for anticancer agents) .
- DFT calculations : Model electronic properties of tetrazole groups to optimize charge distribution for receptor interactions .
- SAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with bioactivity .
Q. What analytical approaches validate the stability of intermediates in acidic/basic conditions?
- pH-dependent stability assays : Monitor degradation via HPLC at varying pH levels .
- Accelerated stability testing : Expose compounds to elevated temperatures (40–60°C) and assess decomposition pathways using LC-MS .
- Solid-state analysis : TGA/DSC evaluates thermal stability of crystalline intermediates .
Q. How are catalytic applications of benzimidazole derivatives explored beyond pharmaceuticals?
Nickel complexes with benzimidazole-quinoline ligands exhibit high ethylene oligomerization activity (7.6 × 10⁶ g/mol(Ni)/h) . Ligand modifications (e.g., alkylation of N-atoms) tune catalytic efficiency and product selectivity. Single-crystal XRD confirms coordination geometries critical for metal-ligand interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
